Product packaging for Furfuryl isopropyl sulfide(Cat. No.:CAS No. 1883-78-9)

Furfuryl isopropyl sulfide

Cat. No.: B155061
CAS No.: 1883-78-9
M. Wt: 156.25 g/mol
InChI Key: WCHRNAKORAINOJ-UHFFFAOYSA-N
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Description

Significance and Research Trajectory

The primary significance of furfuryl isopropyl sulfide (B99878) in research and commercial application lies in its potent organoleptic properties. thegoodscentscompany.cominchem.org It is recognized as a flavoring agent by international bodies like the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). ontosight.ainih.gov Its sensory profile is complex, often described as having coffee-like, savory, meaty, and alliaceous (garlic/onion) notes. thegoodscentscompany.com This has led to its use in creating specific flavor profiles in a variety of food products, including baked goods, beverages, and confectionery. chemimpex.comulprospector.com

The research trajectory began with the identification of furan-based sulfur compounds as key aroma contributors in cooked foods. mdpi.com This discovery spurred investigations into the synthesis of these compounds to replicate and enhance food flavors. Furfuryl isopropyl sulfide emerged as a valuable synthetic flavoring substance. ontosight.ai A 90-day dietary study in rats, noted by the Joint FAO/WHO Expert Committee on Food Additives, established a no-observed-effect level (NOEL) which supported its assessment for use as a flavoring agent. inchem.org Beyond flavor science, its utility as a building block in organic synthesis and as an intermediate in the production of specialty chemicals, such as agrochemicals, has been noted. chemimpex.com

Table 2: Physical and Chemical Properties of this compound

Property Value Source(s)
Molecular Formula C₈H₁₂OS chemimpex.comscbt.com
Molecular Weight 156.24 g/mol chemimpex.com
Appearance Colorless to amber brown clear liquid chemimpex.comthegoodscentscompany.com
Boiling Point 79-80 °C at 12 mmHg chemimpex.comthegoodscentscompany.com
Density 1.013 - 1.020 g/cm³ at 20 °C nih.govthegoodscentscompany.com
Refractive Index 1.497 - 1.508 at 20 °C nih.govthegoodscentscompany.com

| Solubility | Insoluble in water, soluble in organic solvents | nih.gov |

Historical Context of Furan-Based Sulfur Compounds

The study of furan-based compounds has a long history, dating back to 1780 when the first derivative, 2-furoic acid, was described by Carl Wilhelm Scheele. utripoli.edu.ly The parent compound, furan (B31954), was first isolated from pine wood in the same year. numberanalytics.com These discoveries laid the groundwork for the exploration of a vast family of heterocyclic compounds. numberanalytics.comutripoli.edu.ly

Sulfur-containing furan derivatives gained prominence later, as analytical techniques advanced to allow for their identification in food. mdpi.comamazonaws.com These compounds are often formed during the thermal processing of food through the Maillard reaction and the degradation of sulfur-containing amino acids. mdpi.com Their exceptionally low odor thresholds mean they have a significant impact on the aroma of products like coffee and cooked meat, even at very low concentrations. mdpi.cominchem.org This natural occurrence and potent sensory impact drove academic and industrial research to synthesize them, leading to the development and characterization of molecules like this compound. mdpi.comgoogle.com

Current Research Landscape and Future Directions

The current research landscape for this compound and related furan derivatives is expanding beyond flavor science. There is growing interest in the potential biological activities of these compounds, with studies exploring antioxidant, anti-inflammatory, and antimicrobial effects for the broader furan derivative class. ontosight.aiamazonaws.comnih.gov While research on this compound itself in these areas is still emerging, its structural motifs are of interest to medicinal chemists. ontosight.aiutripoli.edu.ly

Future research is heading in several key directions. One major focus is on sustainable chemistry. numberanalytics.com As furan compounds like furfural (B47365) can be derived from renewable biomass (pentoses), they are considered promising green platform molecules. nih.govacs.org Research is ongoing to develop more efficient and environmentally friendly synthesis routes for furan derivatives. numberanalytics.com

Another significant area is in materials science. Furan-based polymers are being investigated as sustainable alternatives to traditional plastics derived from fossil fuels. numberanalytics.comnih.gov Recent studies have explored the creation of new bio-based furan polyesters containing sulfur bridges, which could lead to high-performance materials with specific properties like enhanced gas barriers. nih.govacs.org As a furan-sulfur compound, this compound is part of a chemical class that is contributing to these innovations, with potential applications in the development of novel polymers and functional materials. chemimpex.comnumberanalytics.com Further investigation is needed to fully understand the potential of these compounds and their underlying mechanisms of action. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12OS B155061 Furfuryl isopropyl sulfide CAS No. 1883-78-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(propan-2-ylsulfanylmethyl)furan
Source PubChem
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InChI

InChI=1S/C8H12OS/c1-7(2)10-6-8-4-3-5-9-8/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHRNAKORAINOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047665
Record name Furfuryl isopropyl sulfide
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Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless liquid; burnt, roasted, garlic, savory, coffee-like
Record name Furfuryl isopropyl sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1009/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

79.00 to 80.00 °C. @ 12.00 mm Hg
Record name 2-[(Isopropylthio)methyl]furan
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol)
Record name Furfuryl isopropyl sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1009/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.013-1.020 (20°)
Record name Furfuryl isopropyl sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1009/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1883-78-9
Record name 2-[[(1-Methylethyl)thio]methyl]furan
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Record name Furfuryl isopropyl sulfide
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Record name Furan, 2-[[(1-methylethyl)thio]methyl]-
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Record name Furfuryl isopropyl sulfide
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Record name Furan, 2-[[(1-methylethyl)thio]methyl]
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Record name FURFURYL ISOPROPYL SULFIDE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-[(Isopropylthio)methyl]furan
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis and Derivatization Methodologies for Furfuryl Isopropyl Sulfide

Precursor Chemistry and Starting Materials

The synthesis of furfuryl isopropyl sulfide (B99878) is fundamentally reliant on the strategic selection of precursor molecules. The furan (B31954) ring, the isopropyl group, and the sulfide linkage are brought together through carefully orchestrated reactions involving key starting materials.

Utilization of Furfuryl Mercaptan as a Key Precursor

Furfuryl mercaptan stands out as a pivotal precursor in the synthesis of a wide array of furfuryl sulfides, including furfuryl isopropyl sulfide. jst.go.jptandfonline.com Its reactive thiol group provides a direct avenue for the introduction of the sulfide functionality. The general approach involves the conversion of furfuryl mercaptan into its sodium salt, followed by a reaction with an appropriate alkyl halide. tandfonline.com This method has been successfully employed to prepare a series of furfuryl sulfides, demonstrating the versatility of furfuryl mercaptan as a foundational building block. jst.go.jptandfonline.com

The synthesis of (furfurylthio)acetic acid, a related compound, further illustrates the utility of furfuryl mercaptan. In this process, furfuryl mercaptan is reacted with chloroacetic acid in a basic medium, typically using sodium hydroxide, to yield the desired product. This reaction underscores the nucleophilic character of the sulfur atom in furfuryl mercaptan, a key feature exploited in the synthesis of various derivatives.

Role of Furfural (B47365) in Synthetic Pathways

Furfural, a renewable platform molecule derived from biomass, serves as a crucial starting point in many synthetic routes leading to furan-containing compounds. csic.esresearchgate.netscispace.commdpi.comscielo.org.co While not a direct precursor to this compound in a single step, its derivatives are instrumental. The conversion of furfural to furfuryl alcohol is a key transformation, as furfuryl alcohol can then be used to produce furfuryl mercaptan. csic.es

Furthermore, furfural itself can be a precursor to furfurylthiol (another name for furfuryl mercaptan) through reactions with sulfur-containing compounds. researchgate.net For instance, the reaction between furfural and hydrogen sulfide, often mediated by yeast during fermentation, can lead to the formation of furfurylthiol. researchgate.net This biochemical pathway highlights the potential for producing these valuable sulfur compounds from renewable resources. The versatility of furfural extends to its ability to be transformed into a wide range of furan derivatives, making it an indispensable molecule in the synthesis of complex structures. scispace.comorganic-chemistry.org

Alkyl Halide Reactants in Sulfide Formation

The formation of the sulfide bond in this compound typically involves the reaction of a sulfur-containing nucleophile with an alkyl halide. msu.eduorganic-chemistry.org In the context of synthesizing this compound, an isopropyl halide, such as isopropyl bromide or isopropyl chloride, would be the reactant of choice.

The general principle involves the nucleophilic substitution of the halide by a thiolate anion. msu.edu In the synthesis starting from furfuryl mercaptan, the mercaptan is first deprotonated by a base to form the furfuryl thiolate anion. This anion then acts as a potent nucleophile, attacking the electrophilic carbon of the isopropyl halide to displace the halide ion and form the desired sulfide. tandfonline.com The reactivity of alkyl halides in such reactions is a critical factor, with the nature of the halogen and the structure of the alkyl group influencing the reaction rate and yield. msu.edu

Reaction Mechanisms and Pathways

The formation of this compound and related furan derivatives is governed by specific reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and achieving desired product outcomes.

Thiol-Mediated Reactions

Thiol-mediated reactions are central to the synthesis of sulfides. rsc.org The formation of this compound from furfuryl mercaptan and an isopropyl halide is a classic example of a nucleophilic substitution reaction involving a thiol. tandfonline.com The key step is the attack of the thiolate anion on the alkyl halide.

Thiol-ene reactions, which involve the addition of a thiol across a double bond, represent another class of thiol-mediated transformations that can be relevant in the synthesis of more complex furan-containing sulfides. While not directly involved in the simplest synthesis of this compound, these mechanisms are important in the broader context of derivatization.

The synthesis of disulfides, which can be byproducts or desired products in certain contexts, also involves thiol-mediated pathways. The oxidation of thiols can lead to the formation of symmetrical disulfides. organic-chemistry.org Unsymmetrical disulfides can also be prepared through controlled reactions of thiols. organic-chemistry.org

Base-Induced Cyclization and Related Transformations

Base-induced reactions play a critical role in the synthesis and transformation of furan derivatives. acs.orgresearchgate.netorganic-chemistry.orgacs.org While not the primary mechanism for the direct formation of this compound from its immediate precursors, base-induced cyclizations are fundamental to the synthesis of the furan ring itself, which is the core structure of the molecule. organic-chemistry.orgacs.org

For instance, the synthesis of substituted furans can be achieved through the base-catalyzed cyclization of appropriate precursors. acs.org These reactions often involve the formation of an enolate or another carbanionic intermediate, which then undergoes an intramolecular cyclization to form the furan ring. The choice of base and reaction conditions can significantly influence the efficiency and regioselectivity of these cyclizations. acs.orgorganic-chemistry.org

Catalytic Approaches in Synthesis

The synthesis of furan derivatives, including the precursors to this compound, is heavily reliant on catalytic processes. Catalysts are crucial for the selective hydrogenation of furfural to furfuryl alcohol, a key intermediate. aalto.fi The choice of catalyst, whether non-noble, noble, or biological, significantly impacts reaction pathways and product yields. Research has explored a wide array of catalysts to optimize the production of these valuable compounds from biomass-derived feedstocks. aalto.finsf.gov

Role of Non-Noble Metal Catalysts

Non-noble metal catalysts are at the forefront of research for the synthesis of furfuryl alcohol due to their cost-effectiveness and availability. researchgate.net Metals such as copper (Cu), cobalt (Co), nickel (Ni), and iron (Fe) have been extensively studied for the hydrogenation of furfural. aalto.finsf.gov These catalysts often exhibit high selectivity and activity, making them viable alternatives to more expensive noble metals. researchgate.net

Bimetallic non-noble catalysts, such as Cu-Co and Ni-Fe systems, have shown particular promise. nsf.govresearchgate.net The synergy between the two metals can enhance catalytic performance by improving dispersion and modifying electronic properties. researchgate.net For instance, a Cu-Co bimetallic catalyst derived from a metal-organic framework (MOF) demonstrated 98.7% furfural conversion and 97.7% selectivity to furfuryl alcohol. researchgate.net Similarly, Ni-Fe bimetallic systems have been reported as effective for furfural conversion. nsf.gov The choice of support material, such as activated carbon or various oxides, also plays a critical role in the catalyst's stability and performance. researchgate.netnih.gov

Table 1: Performance of Non-Noble Metal Catalysts in Furfural Hydrogenation


CatalystSupportKey FindingsConversion (%)Selectivity to Furfuryl Alcohol (%)Source
Cu-CoPorous CarbonBimetallic catalyst from MOF precursor shows high efficiency and stability.98.797.7 mdpi.com
Ni-FeTiO2Achieved a combined yield of 68% for cyclopentanone (B42830) and cyclopentanol (B49286) from furfural at 170 °C.N/AN/A (different product) researchgate.net
CuFe3O4Magnetically recoverable catalyst used for catalytic transfer hydrogenation of furfural to furfuryl alcohol.GoodGood researchgate.net
Co/LC-NLignin-derived carbonAchieved 89.4% furfural conversion in ethanol (B145695).89.460.0 google.com
Cu/GC-ALignin-derived carbonExhibited over 95.4% selectivity and 95.0% yield in methanol (B129727).>95.0>95.4 google.com
Noble Metal Catalysts

Noble metals, including palladium (Pd), platinum (Pt), ruthenium (Ru), and rhodium (Rh), are highly effective catalysts for hydrogenation reactions. aalto.fi Despite their higher cost, they often exhibit superior activity under milder reaction conditions compared to non-noble metals. nsf.gov In the context of furfural hydrogenation, palladium and platinum-based catalysts have achieved nearly quantitative yields of furfuryl alcohol. nsf.govresearchgate.net

The catalytic activity of noble metals can be tailored by using different precursors and support materials. researchgate.netgoogle.com For example, silica-supported ruthenium and palladium phosphide (B1233454) catalysts have been investigated for hydrodesulfurization reactions, a field related to sulfur-containing compounds. researchgate.net The synthesis of noble metal sulfide catalysts in an aqueous environment free of sulfide ions has also been explored, which could have applications in reactions involving sulfur-based organic molecules. google.com However, a general drawback of some noble metal catalysts is their potential to promote undesirable side reactions, such as ring hydrogenation or opening, which reduces selectivity. researchgate.net

Table 2: Performance of Noble Metal Catalysts in Furan-Related Synthesis


CatalystReactionKey FindingsYield/SelectivitySource
Pd(II) and Pt(II) complexesFurfural HydrogenationAchieved 99% yield of furfuryl alcohol in ethanol at 140 °C.99% Yield researchgate.net
Pd/CFurfural HydrogenationAchieved 99% conversion but with lower selectivity to furfuryl alcohol (47.5%).47.5% Selectivity rsc.org
Ru/SiO2 & Pd/SiO2 (sulfided)HydrodesulfurizationHighly active for HDS, a process relevant to sulfur chemistry.High Activity
PtO2/γ-Al2O3Furfural ConversionObtained a selectivity of up to 80% for 1,2-pentanediol (B41858) via ring opening.80% Selectivity (1,2-pentanediol) tandfonline.com
Enzymatic and Microbial Catalysis

Biocatalysis offers a green and highly selective alternative for chemical synthesis. aalto.fi The use of whole microbial cells or isolated enzymes for the synthesis and modification of sulfur-containing compounds is a growing field of interest. Specifically, in the context of sulfides, microbial oxidation to form sulfoxides is a well-documented process. mdpi.com

Bacteria from the genera Rhodococcus and Gordonia, as well as fungi like Mortierella isabellina and Helminthosporium sp., have demonstrated the ability to catalyze the bio-oxidation of alkyl aryl sulfides. mdpi.com These biotransformations can yield chiral sulfoxides with high enantiomeric excess. For example, Rhodococcus equi has been used to produce alkyl aryl sulfoxides with an enantiomeric excess of 97–100%. mdpi.com While direct enzymatic synthesis of this compound is not widely reported, the principles of microbial sulfoxidation could potentially be applied to modify the sulfide moiety or in novel biosynthetic pathways. The use of microorganisms like Clostridium species is also notable in biorefineries for producing valuable chemical precursors like isopropanol (B130326) from biomass. mdpi.com

Table 3: Microbial Systems for Sulfide Biotransformation


MicroorganismTypeReactionKey FindingsSource
Rhodococcus equiBacteriaOxidation of alkyl aryl sulfidesProduces sulfoxides with high enantiomeric excess (97-100%).
Gordonia terraeBacteriaOxidation of methylphenyl sulfideImmobilized cells significantly reduced reaction time and were resistant to high sulfide concentrations.
Mortierella isabellinaFungiSulfide oxidationCatalyzes the oxidation of sulfides, preferring the formation of R-isomers.
Helminthosporium sp.FungiSulfide oxidationCatalyzes the oxidation of sulfides to sulfoxides.
Clostridium beijerinckiiBacteriaFermentationA major producer of isopropanol from lignocellulosic materials.

Solvent Effects on Reaction Outcomes

The choice of solvent is a critical parameter in the synthesis of furfuryl derivatives, significantly influencing reaction rates, product distribution, and catalyst stability. aalto.fitandfonline.com Solvents can act as mere reaction media or participate directly in the reaction, for instance, as a hydrogen donor in catalytic transfer hydrogenation. unipi.it

In the synthesis of furfuryl sulfides, methanol has been used as a solvent for the reaction between the sodium salt of furfuryl mercaptan and an alkyl halide. tandfonline.com In the catalytic hydrogenation of furfural, a range of solvents has been explored. Isopropyl alcohol (isopropanol) is particularly noteworthy as it can serve as both a solvent and a hydrogen source, and its use can lead to the formation of by-products like isopropyl furfuryl ether. aalto.firesearchgate.net The polarity and dielectric constant of the solvent are key properties that affect catalyst performance and reaction pathways. aalto.fi For example, polar solvents can enhance the adsorption of non-polar reactants, while non-polar solvents favor the adsorption of polar reactants. aalto.fi The use of green solvents like cyclopentyl methyl ether (CPME) is also being explored to improve the environmental footprint of these processes. researchgate.net

Table 4: Influence of Solvents on Furan-Related Synthesis


SolventReactionEffect on OutcomeSource
MethanolFurfuryl sulfide synthesisUsed as a solvent for the reaction of sodium furfurylthiolate with alkyl halides. aalto.fi
Isopropyl AlcoholFurfural HydrogenationActs as a hydrogen source and solvent; can lead to the formation of isopropyl furfuryl ether and 1,2-pentanediol.[6, 9, 11]
EthanolFurfural HydrogenationUsed as a solvent; can form by-products like 2-isopropoxymethylfuran through reaction with furfuryl alcohol. researchgate.net
Dimethyl Sulfoxide (B87167) (DMSO)Xylose to Furfural ConversionCommonly used due to excellent dissolubility, but yield can be lower under microwave conditions compared to other methods.
Cyclopentyl Methyl Ether (CPME)Furfural HydrogenationA green solvent that resulted in high yields (>99%) of furfuryl alcohol.

Advanced Synthetic Techniques

To overcome the limitations of conventional heating methods, such as long reaction times and high energy consumption, advanced synthetic techniques are being developed. These methods aim to improve reaction efficiency and selectivity.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in chemical synthesis, offering rapid heating, shorter reaction times, and often improved yields and selectivities. unipi.itresearchgate.net In the context of furan chemistry, microwave irradiation has been successfully applied to the conversion of xylose to furfural and the selective hydrogenation of furfural to furfuryl alcohol. researchgate.netnih.gov

One study reported that microwave heating significantly enhanced the selectivity (up to 99%) and conversion rate (3-4 fold increase) of furfural hydrogenation over a Cu/TiO2 catalyst compared to conventional heating. researchgate.net Another work detailed a two-step microwave-assisted cascade process to produce isopropyl levulinate from furfural, where the first step involved the catalytic transfer hydrogenation of furfural to furfuryl alcohol. unipi.it The use of ionic liquids as solvents in microwave-assisted reactions has also been explored to develop more sustainable synthetic procedures. rsc.org These findings highlight the potential of microwave technology to create more efficient and environmentally friendly pathways for the synthesis of this compound and related compounds.

Table 5: Research Findings in Microwave-Assisted Synthesis


ReactionCatalyst/SolventKey FindingsSource
Furfural HydrogenationCu/TiO2Microwave irradiation led to a 3-4 fold increase in conversion and 99% selectivity to furfuryl alcohol.
Xylose to FurfuralDiimidazole HexafluorophosphateReaction time was reduced from 5.5 hours to 10 minutes, achieving a 40.70% furfural yield.
Furfural to Isopropyl Levulinate (via Furfuryl Alcohol)Cu-Fe3O4 / Amberlyst A70A successful two-step cascade process was developed using microwave heating. researchgate.net
Furfural Hydrazones to PhthalimidesIonic Liquid ([bmim][Cl])Developed a sustainable procedure where the ionic liquid solvent could be recycled.

Green Chemistry Principles in Synthesis

The synthesis of this compound and its precursors is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by utilizing renewable feedstocks, minimizing waste, and employing safer chemical processes. nih.gov Furfural, a key precursor for furfuryl derivatives, is a platform chemical that can be produced from the acid-catalyzed hydrolysis of hemicellulose, a component of non-edible lignocellulosic biomass. nih.govmdpi.commdpi.com This positions furfural as a renewable alternative to petroleum-based starting materials. nih.govmdpi.com

Modern synthetic strategies for furfural production focus on using solid acid catalysts like zeolites, sulfonated carbons, and metal oxides (e.g., Nb2O5, ZrO2) to replace corrosive and difficult-to-recycle mineral acids such as sulfuric acid. mdpi.comresearchgate.netresearchgate.net These solid catalysts can be more easily separated from the reaction mixture and potentially reused, aligning with green chemistry goals. nih.gov The use of biphasic solvent systems, such as water and 2-methyltetrahydrofuran (B130290) (a bio-derived solvent), can further enhance the process by continuously extracting furfural from the aqueous phase where it is formed, thus preventing degradation and improving yields. researchgate.net

The conversion of furfural to furfuryl alcohol, the direct precursor to this compound, is another area where green chemistry principles are applied. Catalytic hydrogenation is a key process, and research has focused on developing efficient and selective catalysts. For instance, ruthenium-based homogeneous catalysts modified with bidentate phosphine (B1218219) ligands have been shown to convert furfural to furfuryl alcohol with 100% atom economy in a solvent-free process, offering a recyclable catalytic system with high turnover frequency. rsc.org Similarly, copper-iron-aluminum containing catalysts have demonstrated high activity and selectivity in the solvent-free hydrogenation of furfural to furfuryl alcohol, achieving yields up to 96%. mdpi.com The use of isopropanol as both a solvent and a hydrogen source in transfer hydrogenation reactions catalyzed by zirconium-based catalysts also represents a greener approach. mdpi.com

Solvent-free reaction conditions are a cornerstone of green synthesis, as they eliminate the environmental and health hazards associated with many organic solvents. tandfonline.comresearchgate.net The synthesis of various organosulfur compounds, including derivatives related to furfuryl sulfides, has been successfully demonstrated under solvent-free conditions, often with the aid of solid-supported catalysts or microwave irradiation to enhance reaction rates. tandfonline.comresearchgate.netresearchgate.nettandfonline.com

Derivatization Strategies and Analogue Production

The structural framework of this compound can be systematically modified to produce a wide array of analogs. These derivatization strategies allow for the exploration of structure-activity relationships and the fine-tuning of chemical properties.

Synthesis of Related Furfuryl Sulfides and Disulfides

A variety of synthetic methods are available for the preparation of furfuryl sulfides and disulfides. One common approach involves the reaction of furfuryl mercaptan with different electrophiles. For instance, functionalized poly(thioether)s have been synthesized by reacting furfuryl mercaptan with vinyl poly(thioether) intermediates. mdpi.com

The reduction of sulfoxides is another route to obtaining the corresponding sulfides. A methodology using the commercially available manganese complex MnBr(CO)5 as a catalyst has been shown to efficiently deoxygenate furfuryl sulfoxide to its corresponding sulfide with a 91% yield. rsc.org

Disulfides can be synthesized through the oxidation of the corresponding thiols. Alternatively, unsymmetrical disulfides can be prepared through the selective cleavage of a C(sp³)–S bond in a thioether followed by reaction with a symmetrical disulfide. For example, N-bromosuccinimide (NBS) can selectively cleave the furfuryl C(sp³)–S bond at room temperature, which can then be used to form new, unsymmetrical disulfides. organic-chemistry.org This method is operationally simple and avoids the use of transition metals. organic-chemistry.org

Heterocyclization reactions provide another pathway to furfuryl sulfides. A synthetic approach using cooperative Pd/Cu catalysis enables the heterocyclization of α-acyl ketene (B1206846) dithioacetals to produce skeletally diversified furfuryl sulfides. researchgate.netresearchgate.net This method is notable for its tolerance of a broad range of functional groups. researchgate.net

Below is a table summarizing various synthetic strategies for producing furfuryl sulfides and related compounds.

Reaction TypeStarting MaterialsKey Reagents/CatalystsProduct TypeReference
Thiol-ene Click ReactionFurfuryl mercaptan, Vinyl poly(thioether)sDMPA (photoinitiator)Functionalized poly(thioether)s mdpi.com
Sulfoxide ReductionFurfuryl sulfoxideMnBr(CO)5, PhSiH3Furfuryl sulfide rsc.org
C(sp³)–S Bond CleavageFurfuryl alkylthioethers, Symmetrical disulfidesN-bromosuccinimide (NBS)Unsymmetrical disulfides organic-chemistry.org
Heterocyclizationα-Acyl ketene dithioacetals, AlkynesPd/Cu catalysisDiversified furfuryl sulfides researchgate.netresearchgate.net
Solvent-free Xanthate SynthesisFurfuryl alcohol, Carbon disulfide, Dibenzodioxaphosphocin monochloride4-dimethylaminopyridine (DMAP)Furfuryl xanthato-dioxaphosphocin sulfide tandfonline.com

Introduction of Diverse Functional Groups

The introduction of diverse functional groups onto the furan ring or as part of the sulfide side chain allows for the creation of a library of this compound analogs. These modifications can be achieved through several strategic approaches.

Direct C-H functionalization of the furan ring is a powerful tool for introducing new substituents. researchgate.net Palladium-catalyzed C-H arylation has been successfully performed at the low-reactive C3 position of 2,5-diformylfuran, a derivative of the bio-based platform chemical 5-(hydroxymethyl)furfural. researchgate.net This demonstrates the feasibility of adding aryl groups to the furan core. Similarly, copper-catalyzed direct alkylation of C-H bonds in furan heterocycles with alkyl bromides has been reported, opening a pathway to introduce various alkyl groups. researchgate.net

Ring-opening reactions of epoxides with thiols are an effective method for introducing hydroxyl groups. The regio- and chemoselective ring-opening of epoxides with thiols can be catalyzed by Cu/MgO under solvent-free conditions to produce β-hydroxy sulfides in excellent yields. tandfonline.com This strategy can be applied to furfuryl mercaptan to generate analogs with a hydroxyl group on the side chain.

Furthermore, the synthesis of triblock copolymers, such as furfuryl poly(thioether)-b-polysiloxane-b-furfuryl poly(thioether), has been achieved through the ring-opening polymerization of furfuryl glycidyl (B131873) ether and carbonyl sulfide. rsc.org This introduces a polysiloxane block and ether linkages, significantly altering the molecule's properties. The furan moieties in these polymers can then undergo Diels-Alder reactions with bismaleimide, introducing a thermo-reversible crosslinking network. rsc.orgrsc.org

The synthesis of polyfunctionalized furans can also be achieved through multi-step protocols starting from acyclic precursors. For example, a two-step process involving the reaction of β-nitroenones with α-functionalized ketones can lead to highly substituted furan rings, allowing for the planned introduction of specific functionalities. nih.gov

The table below outlines several methods for introducing functional groups to create derivatives of furfuryl sulfides.

Derivatization StrategyFunctional Group IntroducedMethodologyKey Reagents/CatalystsReference
C-H ArylationAryl groupDirect functionalization of the furan ringPalladium catalyst researchgate.net
C-H AlkylationAlkyl groupDirect functionalization of the furan ringCopper catalyst, Alkyl bromides researchgate.net
HydroxylationHydroxyl group (on side chain)Ring-opening of epoxides with furfuryl mercaptanCu/MgO tandfonline.com
Polymerization/CrosslinkingPolysiloxane, Ether linkages, Maleimide adductsRing-opening polymerization and Diels-Alder reactionSilicon alkoxides, Bismaleimide (BMI) rsc.org
Ex Novo Ring ConstructionMultiple substituents on the furan ringReaction of β-nitroenones and α-functionalized ketonesSolid supported base and acid catalysts nih.gov

Spectroscopic Characterization and Structural Elucidation

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

The IR spectrum of furfuryl isopropyl sulfide (B99878) exhibits characteristic absorption bands that confirm the presence of both the furan (B31954) ring and the sulfide linkage. Studies comparing the IR spectra of a series of furfuryl sulfides with furfuryl alcohol and furfuryl mercaptan have identified key diagnostic peaks. A medium-intensity band detected around 1130 cm⁻¹ is considered useful for identifying the furfuryl sulfide group. tandfonline.comoup.com

The furan nucleus itself presents several characteristic bands. These include C-H stretching vibrations typically observed between 3165 and 3115 cm⁻¹, and C=C stretching vibrations appearing in the regions of 1577–1558 cm⁻¹ and 1511–1504 cm⁻¹. tandfonline.com An absorption band in the range of 885–873 cm⁻¹ is also considered highly useful for identifying the furan nucleus. tandfonline.com The C-S stretching vibration for thioethers generally appears in the 600-800 cm⁻¹ range, though it can sometimes be weak. cdnsciencepub.com

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)Source(s)
Furfuryl SulfideC-S-C Stretch~1130 tandfonline.com, oup.com
Furan RingC-H Stretch3165 - 3115 tandfonline.com
Furan RingC=C Stretch1577 - 1558 tandfonline.com
Furan RingC=C Stretch1511 - 1504 tandfonline.com
Furan RingRing Vibration885 - 873 tandfonline.com
Isopropyl GroupC-H Bend~1380 & ~1365General IR Tables
Methylene (B1212753) BridgeCH₂ Scissor~1465General IR Tables
ThioetherC-S Stretch600 - 800 cdnsciencepub.com

This table is interactive. Click on the headers to sort.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide critical data for the structural confirmation of furfuryl isopropyl sulfide. nih.gov

In the ¹H NMR spectrum, the protons on the furan ring appear as distinct signals, typically in the aromatic region of the spectrum. The chemical shifts for the furan protons in 2-substituted furans are well-documented. rsc.orgrsc.org The methylene (CH₂) protons adjacent to the sulfur atom and the furan ring will appear as a singlet, while the methine (CH) proton of the isopropyl group will be a septet, coupled to the six equivalent methyl (CH₃) protons, which in turn appear as a doublet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbons of the furan ring will have characteristic shifts, as will the methylene carbon, and the methine and methyl carbons of the isopropyl group. researchgate.netnih.gov The precise chemical shifts are influenced by the electronegativity of the adjacent sulfur and oxygen atoms.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Source(s)
Furan H-5~7.3~142 nih.gov
Furan H-3~6.2~107 nih.gov
Furan H-4~6.3~110 nih.gov
Methylene (-CH₂-)~3.7~30 nih.gov
Isopropyl Methine (-CH-)~3.0~35General NMR Data
Isopropyl Methyl (-CH₃)~1.3~23General NMR Data
Furan C-2-~152 nih.gov

This table is interactive. Click on the headers to sort. Note: Predicted values are based on data for similar structures like furfuryl methyl sulfide and general chemical shift principles.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. For this compound (C₈H₁₂OS), the expected monoisotopic molecular weight is approximately 156.06 g/mol . hmdb.ca

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. nih.govmassbank.jp The molecular ion peak ([M]⁺) is observed at m/z 156. nih.govmassbank.jp The most abundant fragment, which forms the base peak in the spectrum, is typically observed at m/z 81. nih.govmassbank.jp This major fragment corresponds to the furfuryl cation ([C₅H₅O]⁺), formed by the cleavage of the C-S bond, which is a common fragmentation pathway for furfuryl derivatives.

Other significant fragments include a peak at m/z 113, corresponding to the loss of the isopropyl group ([M-C₃H₇]⁺), and various smaller fragments resulting from the breakdown of the furan ring and the isopropyl group, such as m/z 53 and 41. nih.govmassbank.jp The fragmentation of saturated monosulfides often involves the retention of the charge on the sulfur-containing fragment. nih.gov

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Proposed FragmentSource(s)
15618.85[C₈H₁₂OS]⁺ (Molecular Ion) nih.gov, massbank.jp
1131.57[M - C₃H₇]⁺ massbank.jp
8199.99[C₅H₅O]⁺ (Furfuryl Cation) nih.gov, massbank.jp
5314.30[C₄H₅]⁺ nih.gov, massbank.jp
418.25[C₃H₅]⁺ nih.gov, massbank.jp

This table is interactive. Click on the headers to sort. Data from EI-B mass spectrum.

Advanced Spectroscopic Techniques for Molecular Interactions

While standard IR, NMR, and MS techniques are foundational, advanced methods can provide deeper insights into the molecular structure and interactions of volatile flavor compounds like this compound. Techniques such as Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) are increasingly used for the analysis of complex volatile profiles in food and beverages. nih.gov GC-IMS combines the separation power of gas chromatography with the ion mobility-based separation, which can help to differentiate isomers and conformers, providing an additional layer of identification. nih.gov

Furthermore, high-resolution mass spectrometry (HRMS), such as that performed on an Orbitrap instrument, can provide highly accurate mass measurements. nih.gov This allows for the unambiguous determination of elemental compositions for the parent ion and its fragments, which is invaluable for confirming structures and identifying unknown compounds in complex mixtures. nih.gov While specific studies employing these advanced techniques solely on this compound are not widespread, their application in the broader field of flavor analysis underscores their potential for a more comprehensive characterization of this and similar compounds. mdpi-res.com

Interactions and Reactivity of Furfuryl Isopropyl Sulfide

Reaction Mechanisms Involving the Furan (B31954) Ring

The furan ring in furfuryl isopropyl sulfide (B99878) is susceptible to various reactions, including oxidation and pyrolysis, similar to other furanic compounds. nsf.govrsc.org The presence of substituents, like the isopropylthiomethyl group, can influence the reaction pathways.

Studies on related furan derivatives provide insight into the potential reactions of the furan ring. For instance, the pyrolysis of furan and its derivatives often proceeds through a ring-opening reaction to form an aldehyde group, which is then followed by decarbonylation to produce carbon monoxide (CO). rsc.org The functional groups attached to the furan ring can promote this ring-opening reaction. rsc.org

Oxidation of the furan ring can also occur. On catalyst surfaces like platinum, furan has been shown to react with oxygen, leading to the formation of surface-adsorbed furanone intermediates and, ultimately, extensive oxidation to products like CO, CO2, and water. nsf.gov In the case of furfuryl alcohol, a related compound, oxidation can lead to the formation of a carboxylate intermediate which then undergoes decarboxylation. nsf.gov While specific studies on the furan ring reactions of furfuryl isopropyl sulfide are limited, these general pathways for furanic compounds are indicative of its potential reactivity.

Reactivity of the Isopropyl Sulfide Moiety

The isopropyl sulfide moiety is a key site of reactivity in this compound. inchem.org The divalent sulfur atom is susceptible to a range of reactions, primarily oxidation. Like other alkyl sulfides or thioethers, the sulfur atom can be readily oxidized. inchem.orgmdpi.com

This oxidation typically occurs in a stepwise manner. The initial oxidation of the sulfide yields a sulfoxide (B87167). Further oxidation can then convert the sulfoxide into a sulfone. inchem.org This reactivity is a common metabolic pathway for flavor agents containing a sulfur atom attached to a heteroaromatic ring. inchem.org Enzymes, such as monooxygenases, are known to catalyze these sulfoxidation reactions in biological systems. mdpi.com For example, studies on other sulfur-containing compounds have shown that cytochrome P450 monooxygenases can catalyze both sulfoxidation and benzylic hydroxylation. mdpi.com

Beyond oxidation, the carbon-sulfur bond can also be involved in reactions. Oxidation at the alpha-carbon (the methylene (B1212753) group adjacent to the sulfur) can lead to desulfuration and the formation of an aldehyde. inchem.org

Intermolecular Interactions and Hydrogen Bonding

Intermolecular forces, which are electrostatic in nature, govern the physical properties of this compound. libretexts.org These forces include London dispersion forces and dipole-dipole interactions. libretexts.org As a polar molecule, this compound experiences dipole-dipole interactions. libretexts.org

The potential for hydrogen bonding is an important aspect of its intermolecular interactions. This compound has two potential hydrogen bond acceptor sites: the oxygen atom in the furan ring and the sulfur atom in the sulfide moiety. nih.gov Computational data indicates it has a hydrogen bond acceptor count of 2, while having no hydrogen bond donor sites. nih.gov

Studies on analogous molecules provide insights into these interactions. In studies of furfuryl mercaptan and furfuryl alcohol with water, both the ring oxygen and the side-chain heteroatom were shown to participate in hydrogen bonding. researchgate.netnih.gov When interacting with a hydrogen bond donor like water, the sulfur atom in a thiol group can act as a proton acceptor, forming a Ow-H···S hydrogen bond. researchgate.netnih.gov Similarly, the oxygen of the furan ring can also accept a hydrogen bond. researchgate.netnih.gov While sulfur-centered hydrogen bonds are generally weaker than those involving oxygen, they are significant in determining the structure and interactions of sulfur-containing molecules. uva.es The non-covalent interactions in dimers of furfuryl mercaptan and water are predominantly electrostatic, with notable dispersion components. researchgate.netnih.gov

Stability and Degradation Pathways

The stability of this compound is influenced by its chemical structure and environmental conditions. chemimpex.com Degradation can occur through various pathways, with oxidation being a significant route.

The primary sites for oxidation in this compound are the sulfur atom and the furan ring. nsf.govinchem.org Oxidation of the isopropyl sulfide group is a common degradation pathway, leading to the formation of sulfoxides and subsequently sulfones. inchem.org This process is a known metabolic fate for many sulfur-containing flavoring compounds. inchem.org

The furan ring itself is also subject to oxidative degradation. Research on furan and furfuryl alcohol on platinum surfaces shows that the presence of oxygen leads to extensive decomposition. nsf.gov The reaction for furan is believed to proceed through the addition of oxygen to the ring, forming furanone intermediates, which then break down into smaller volatile products like CO2 and water. nsf.gov For furfuryl alcohol, oxidation can also yield products like maleic anhydride (B1165640) in trace amounts. nsf.gov These findings suggest that under oxidative conditions, this compound can degrade through complex pathways involving both the side chain and the heterocyclic ring.

Environmental factors, particularly light, can influence the stability of this compound. A study investigating the stability of β-carotene in the presence of various sulfur-containing flavor molecules under UVA irradiation found that these compounds can accelerate degradation. nih.gov

In this study, this compound was one of the tested compounds. The research indicated that sulfides can have a notable effect on the photodegradation of other molecules. nih.gov Specifically, the study highlighted that the structure of the sulfur-containing molecule, such as the presence of a furan group and the number of sulfur atoms, plays a critical role in its effect on the stability of other compounds under UVA light. nih.gov While the study focused on the degradation of β-carotene, it demonstrates that this compound is reactive under UVA irradiation and can participate in photochemical reactions, suggesting that light is a key factor in its own stability and its interaction with other chemical species in a given system.

Biological and Physiological Research Aspects

Microbial Metabolism and Biotransformation Pathways

The metabolism of furan (B31954) derivatives, such as the furfuryl group in furfuryl isopropyl sulfide (B99878), is a key area of research, particularly in the context of utilizing biomass for biofuel production. Furfural (B47365), a related furan compound, is known to be inhibitory to microbial growth and fermentation processes. nih.govnih.govmdpi.com Microorganisms have developed various strategies to detoxify such compounds, which can provide insights into the potential metabolic pathways for furfuryl isopropyl sulfide.

Yeast, particularly Saccharomyces cerevisiae, plays a significant role in the biotransformation of furan compounds. During fermentation, yeast can reduce furfural to the less inhibitory furfuryl alcohol. mdpi.comresearchgate.net This reduction is a detoxification mechanism that allows the yeast to continue the fermentation process. The conversion rate of furfural to furfuryl alcohol can be influenced by the yeast cell concentration and adaptation time. mdpi.comresearchgate.net While direct studies on the formation of this compound by yeast are not prevalent, the known metabolic pathways for related furan compounds suggest that yeast possesses the enzymatic machinery to modify the furfuryl group. For instance, in the production of meads, the heating of honey worts can lead to the formation of furan derivatives like furfural, which are then metabolized by yeast during fermentation. mdpi.com Low concentrations of furfural have been observed to potentially accelerate fermentation, suggesting a complex interaction with yeast metabolism. mdpi.com

The table below summarizes the effect of furfural on yeast, which is relevant to understanding the potential metabolism of the furfuryl group in this compound.

FeatureObservation in Yeast Metabolism
Furfural Reduction Yeast, such as Saccharomyces cerevisiae, can reduce furfural to furfuryl alcohol. mdpi.comresearchgate.net
Detoxification This reduction is a detoxification mechanism to mitigate the inhibitory effects of furfural. nih.govresearchgate.net
Inhibition High concentrations of furfural inhibit yeast growth and ethanol (B145695) production. mdpi.com
Stimulation Low concentrations of furfural may have a beneficial effect on yeast adaptation and fermentation. mdpi.com

The bioremediation of environments contaminated with furan compounds is an area of active research. Bacterial strains have been identified that can degrade furfuryl alcohol, a compound structurally related to the furfuryl moiety of this compound. For example, Bacillus species isolated from industrial effluent-contaminated sites have demonstrated the ability to degrade furfuryl alcohol. nih.gov This suggests that bacteria could potentially degrade this compound, breaking it down into less complex molecules.

The process of sulfate (B86663) reduction by sulfate-reducing bacteria (SRB) is another relevant pathway. In environments like acid mine drainage, SRB can reduce sulfate to sulfide. nih.gov This sulfide can then be oxidized by other bacteria, such as green sulfur bacteria, to elemental sulfur. nih.gov This sulfur transformation pathway could be relevant to the metabolism of the isopropyl sulfide group of this compound. The synergistic action of different bacterial communities, such as lignocellulosic decomposing bacteria and sulfate-reducing bacteria, can play a crucial role in the breakdown of complex organic molecules in bioremediation processes. nih.gov

Enzymatic Interactions and Biocatalysis

The transformation of this compound and related compounds is often mediated by specific enzymes. Understanding these enzymatic interactions is crucial for applications in biocatalysis and for elucidating metabolic pathways.

While direct enzymatic studies on this compound are limited, research on related compounds provides valuable insights. For instance, in ethanologenic Escherichia coli, the presence of furfural leads to an increased transcription of the cbl gene. nih.gov This gene is associated with the transport of taurine, a sulfur-containing compound, and its upregulation suggests a response to sulfur limitation induced by furfural. nih.gov

Influence on Metabolic Pathways in Biological Systems

Furan derivatives can significantly influence various metabolic pathways in biological systems. Furfural, for example, has been shown to inhibit key glycolytic enzymes in Saccharomyces cerevisiae, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and alcohol dehydrogenase (ADH). nih.gov This inhibition can disrupt the central carbon metabolism and energy production of the cell.

Furthermore, furfural can induce a state of sulfur limitation in Escherichia coli by affecting the assimilation of sulfate into essential amino acids like cysteine and methionine. nih.gov This is proposed to occur through the depletion of NADPH, a crucial cofactor for sulfate reduction, by NADPH-dependent oxidoreductases that are induced in response to furfural. nih.gov This disruption of sulfur metabolism highlights a potential area of interaction for this compound, given its sulfur-containing structure. The presence of the isopropyl sulfide group could potentially influence or be influenced by the sulfur assimilation pathways in microorganisms.

Toxicology and Safety Assessments

The safety of this compound has been evaluated by regulatory bodies for its use as a flavoring agent. inchem.orgwho.intnih.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has assessed this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent". inchem.orgwho.intnih.gov

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin irritation and serious eye irritation. nih.gov It may also be harmful if swallowed and may cause respiratory irritation. nih.gov However, it is important to note that one report indicated that the chemical does not meet GHS hazard criteria. nih.gov Safety data sheets indicate that there is no data available regarding skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, or carcinogenicity. thermofisher.com

It is important to handle this compound with care due to potential health risks upon exposure, including irritation to the skin and respiratory system. cymitquimica.com Environmentally, sulfides can contribute to odor pollution and may have toxic effects on aquatic life. cymitquimica.com

The table below provides a summary of the GHS hazard classifications for this compound.

Hazard StatementClassificationPercentage of Notified Classifications
H315Causes skin irritation98.9%
H319Causes serious eye irritation98.9%
H302Harmful if swallowed12.1%
H335May cause respiratory irritation12.1%

Note: The percentage value indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. nih.gov

Metabolism and Elimination in Biological Systems

Detailed metabolic studies specifically on this compound are not extensively documented in publicly available literature. However, its metabolic fate can be predicted based on the known biotransformation pathways of its constituent chemical moieties: the furan ring and the alkyl sulfide side chain. The European Food Safety Authority (EFSA) has evaluated groups of furan derivatives, including those with sulfur-containing substituents, and anticipates they would be metabolized through established pathways. nih.gov

For the furan portion, metabolism is expected to follow pathways similar to that of the parent compound, furan. Furan is metabolically activated by cytochrome P450 enzymes, primarily CYP2E1, to a highly reactive, unsaturated dialdehyde (B1249045) intermediate, cis-2-butene-1,4-dial. grantome.comnih.gov This reactive metabolite is a key factor in the toxicity associated with furan. grantome.com The process is considered a critical step that can lead to protein and DNA alkylation. grantome.com

The sulfide portion of the molecule is anticipated to undergo oxidation. In biological systems, sulfides are typically oxidized to their corresponding sulfoxides and subsequently to sulfones, which are more water-soluble and can be more readily eliminated from the body. The metabolism of volatile sulfur compounds (VSCs) in general often originates from sulfur-containing amino acids like L-methionine. nih.gov For instance, research on the yeast Kluyveromyces lactis shows it can produce a range of VSCs from L-methionine, with methanethiol (B179389) being a key intermediate that can then form other compounds. nih.gov

Furthermore, studies on related furan compounds like furfural have demonstrated an interaction with sulfur assimilation pathways. In ethanologenic Escherichia coli, furfural exposure was found to inhibit growth by limiting the assimilation of sulfur into essential amino acids, cysteine and methionine. nih.gov This was linked to the depletion of NADPH, a crucial cofactor for the reduction of sulfate, because it is consumed in the reduction of furfural. nih.gov This suggests that the metabolism of furan-containing compounds can place demands on cellular systems that are also involved in sulfur metabolism.

Genotoxicity and Carcinogenicity Studies (if applicable to the compound or related furanics)

Direct genotoxicity and carcinogenicity data for this compound are limited. Safety Data Sheets for the compound often state that no data is available for germ cell mutagenicity or carcinogenicity. thermofisher.com However, extensive research has been conducted on its parent compound, furan, and other furan derivatives, providing insights into the potential hazards.

Furan and its Derivatives:

Furan is classified as "reasonably anticipated to be a human carcinogen" based on robust evidence from studies in experimental animals. nih.gov Oral administration of furan has been shown to cause liver tumors (hepatocellular adenoma or carcinoma) and bile duct cancer (cholangiocarcinoma) in rats and mice. nih.gov The mechanism of furan-induced carcinogenicity is a subject of ongoing research. The prevailing hypothesis is that it involves metabolic activation by cytochrome P450 to the reactive metabolite cis-2-butene-1,4-dial. grantome.comnih.gov This intermediate can cause cytotoxicity, which stimulates chronic cell replication and increases the probability of tumor formation. grantome.com

While furan has been classified as a non-genotoxic carcinogen, some studies suggest a potential for genotoxic effects. grantome.com There is evidence that furan does not cause DNA damage in some standard tests, yet data also exists supporting a partial role for a genotoxic mechanism in mice. grantome.com

The European Food Safety Authority (EFSA) conducted a comprehensive evaluation of a group of 27 furan derivatives used as flavouring substances (Flavouring Group Evaluation 13, FGE.13). This group included furan derivatives with and without sulfur-containing substituents. In a revised opinion (FGE.13Rev2), the panel concluded that for 24 of the substances, there was no safety concern at their estimated levels of dietary intake. europa.eu Three other substances were flagged for potential genotoxicity. europa.eu A further revision (FGE.13Rev3) addressed two more alkylfurans, for which an initial genotoxicity concern was ultimately ruled out based on new data from supporting substances. europa.eu For the group of sulfur-containing furan derivatives, the panel based its safety assessment on NOAEL (No Observed Adverse Effect Level) values derived from structurally related supporting substances, concluding they pose no safety concern at the estimated intake levels. nih.gov

Furan derivatives continue to be a focus of research due to their presence in heat-treated foods and their potential health risks. nih.gov Compounds containing a furan nucleus are also being investigated for potential anticancer activities, with some synthetic derivatives showing promising results in inhibiting cancer cell growth and tubulin polymerization. mdpi.com

Applications and Emerging Research Areas

Flavor and Fragrance Chemistry

The primary application of furfuryl isopropyl sulfide (B99878) lies within the flavor and fragrance industry, where it is valued for its potent and complex aroma profile. nih.gov It is a key component in creating specific and desirable sensory experiences in a variety of products. nih.gov

Furfuryl isopropyl sulfide is a significant contributor to a range of aroma profiles, most notably those with roasted, savory, and sulfurous notes. Its multifaceted scent is described as having coffee-like, burnt, roasted, garlic, and savory characteristics. nih.gov The presence of both a furan (B31954) ring and an isopropyl sulfide group in its structure contributes to this complexity. ontosight.ainih.gov The furan moiety is often associated with sweet and caramel (B1170704) notes in products that undergo the Maillard reaction, such as baked goods and coffee, while the sulfide component provides the characteristic sulfurous, onion, or garlic-like notes. thegoodscentscompany.comresearchgate.net

Its aroma is considered powerful and is often used to impart or enhance specific notes in flavor compositions. aurochemicals.com In its pure form or at high concentrations, it presents a strong sulfurous odor, but upon dilution, it reveals more nuanced profiles like coffee, savory meat, and even floral hints. thegoodscentscompany.com

Table 1: Aroma Profile of this compound

Descriptor Notes Source(s)
Primary Odor Type Coffee thegoodscentscompany.com
General Descriptors Burnt, Roasted, Savory, Garlic-like nih.gov
Detailed Descriptors Meaty, Onion, Fried Garlic, Fishy (on dilution) thegoodscentscompany.com
Subtle Notes Floral, Gassy thegoodscentscompany.com

| Flavor Type | Onion, Savory, Garlic | thegoodscentscompany.com |

While specific, publicly available scientific studies detailing the exact odor detection threshold value for this compound are not prevalent in the provided search results, it is classified as a high-impact aroma chemical. thegoodscentscompany.com The perception of its aroma is concentration-dependent; for instance, it is described as having coffee, savory, and meaty notes when evaluated at a 0.10% concentration in dipropylene glycol. thegoodscentscompany.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) notes its physical description includes a burnt, roasted, garlic, savory, and coffee-like smell. nih.gov The development of standardized methods, such as dynamic olfactometry, has become crucial for accurately determining odor threshold values for such potent compounds. cetjournal.it

The final perceived flavor of a food or beverage is rarely the result of a single compound but rather the complex interplay and synergistic effects between numerous volatile molecules. While direct research on the synergistic effects of this compound is limited in the search results, studies on related sulfur compounds offer insights into potential interactions.

As a flavoring agent, this compound is used to create or enhance specific flavor profiles in a wide array of food and beverage products. nih.govulprospector.com Its roasted and savory notes make it particularly suitable for applications in baked goods, meat products, and coffee-flavored items. thegoodscentscompany.comulprospector.com

The Flavor and Extract Manufacturers Association (FEMA) has designated it as a flavoring agent with the number 3161. nih.govfemaflavor.org It is incorporated into various product categories, including beverages, baked goods, gelatins, and candies. ulprospector.com Specific usage levels have been reported for different applications, highlighting its potency. thegoodscentscompany.com

Table 2: Applications of this compound in Food and Beverages

Product Category Recommended Usage Level (ppm) Flavor Contribution Source(s)
Bakery, Frozen Dairy, Soft Confection, Non-alcoholic Drinks 0.6 Onion, Garlic, Coffee thegoodscentscompany.com
Alcoholic Beverages, Meat Products 0.3 Onion, Garlic, Coffee thegoodscentscompany.com
Gelatins & Puddings - Coffee-like ulprospector.com

Beyond its use in food flavors, this compound is also utilized in the field of aromatherapy. nih.gov It is incorporated as a key ingredient in some essential oil blends. nih.gov The scents are described as having calming and uplifting properties that are intended to promote a sense of well-being. nih.gov

Pharmaceutical Research and Drug Discovery

Emerging research has identified this compound as a compound of interest in the pharmaceutical field. ontosight.ai Preliminary studies suggest it possesses potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. ontosight.ai These properties make it a candidate for further investigation in the development of new therapeutic agents or dietary supplements. ontosight.ai

Furthermore, its specific chemical properties are being explored in the context of drug formulation. nih.gov It may be used for compounds that have particular requirements for solubility and stability, indicating its potential role as an excipient or part of a drug delivery system. nih.gov However, comprehensive research into its pharmacokinetics and pharmacodynamics is necessary to fully understand its potential applications in medicine. ontosight.ai

Table 3: Mentioned Chemical Compounds

Compound Name
2-furfurylthiol (FFT)
Chlorogenic acid
Furfural (B47365)
This compound

Agrochemical Development

In the field of agriculture, organosulfur compounds are integral to the development of modern crop protection agents. researchgate.net this compound has emerged as a compound of interest due to its potential applications in this sector. chemimpex.commatilda.science

This compound is recognized for its potential as an intermediate in the synthesis of plant protection products. chemimpex.com Thioethers, the class of compounds to which this compound belongs, are a significant category of organosulfur agrochemicals used in contemporary crop protection. researchgate.net

The rationale for its use is supported by the known pesticidal properties of its precursor, furfural. Furfural is registered for use as a fumigant to control plant-parasitic nematodes and fungal diseases in soil for non-food commodities. epa.gov This establishes the inherent biocidal potential of the furan structure, which can be chemically modified to create new active ingredients. The stability and reactivity of this compound make it a suitable candidate for facilitating synthetic reactions that produce high-purity agrochemical products with minimal by-products. chemimpex.com

Materials Science and Polymer Chemistry

The unique properties of furan-based polymers have made them a focal point in materials science, particularly as a renewable alternative to petroleum-based products. digitellinc.comdigitellinc.com this compound and related compounds are being explored for their role in creating novel polymers with enhanced characteristics. chemimpex.commatilda.science

Furan resins, typically produced from the polymerization of furfuryl alcohol, are known for their excellent thermal stability and resistance to acids and bases. wikipedia.org These resins are primarily used as binders in the foundry industry for sand castings. wikipedia.orgresearchgate.net

Emerging research focuses on incorporating furan derivatives into other polymer systems, such as epoxy resins, to improve their performance. Furan-based compounds are seen as a promising sustainable alternative to bisphenol A (BPA), a common epoxy precursor with known health concerns. digitellinc.comdigitellinc.com

Key research findings include:

Improved Thermal Stability: Incorporating furan moieties into polymer networks is known to increase the char yield at high temperatures. This char layer acts as a thermal insulator, protecting the bulk material. digitellinc.com

Enhanced Mechanical Properties: Studies on furan-based epoxy resins have shown marked improvements in mechanical properties like strength and modulus. digitellinc.com

Sulfur-Bridged Resins: The introduction of sulfur bridges, a feature related to this compound, into furan-based epoxy resins has been shown to yield thermosets with excellent adhesive properties. matilda.science

The polymerization of furfuryl derivatives is a complex process involving various condensation and rearrangement reactions, such as Diels-Alder, which contribute to the final cross-linked structure and properties of the material. nih.gov

Environmental Science

The environmental profile of any chemical is a critical consideration for its widespread application. For this compound, this involves assessing its impact on ecosystems. While direct, comprehensive studies on the compound are limited, its environmental behavior can be inferred from its constituent parts: the furan ring and the sulfide group.

It is important to consider the potential environmental impact of sulfides, as they can contribute to odor pollution and may exhibit toxicity to aquatic life. cymitquimica.com Dissolved sulfide in soil and sediment is a potent phytotoxin (toxic to plants), with a toxicity comparable to cyanide. nih.gov Its primary toxic mechanism is the inhibition of cytochrome c oxidase, a critical enzyme in mitochondrial respiration, which blocks cellular energy production. nih.gov

Furthermore, emissions from the burning of biomass can contain both furan and sulfur compounds, which are recognized environmental pollutants. biomassmurder.org Regulatory bodies require thorough risk assessments for chemicals like this compound to evaluate factors such as bioaccumulation, environmental persistence, and potential toxicity to ensure human and environmental health are protected. ontosight.ai

Occurrence in Environmental Matrices

Scientific literature and environmental databases currently lack specific data regarding the detection and concentration of this compound in environmental matrices such as soil, water, or air. While structurally related furan derivatives, like furfural, have been identified in various environmental samples, including industrial effluents, wood smoke, and certain natural waters, no such findings have been published for this compound itself. epa.govnih.govcopernicus.org The focus of environmental monitoring for furan-related compounds has primarily been on more common and abundant derivatives like furfural and 5-hydroxymethylfurfural (B1680220) (HMF), which are known degradation products from lignocellulose. mdpi.comnih.gov

The absence of detection data may suggest that this compound is not a widespread or persistent environmental contaminant, or it may reflect a lack of targeted analytical studies searching for this specific compound. As it is primarily used as a flavoring agent, its release into the environment is likely to be in low volumes. nih.govthegoodscentscompany.com

Biodegradation and Environmental Fate

There is currently a significant gap in the scientific literature concerning the biodegradation and environmental fate of this compound. No studies have been published that specifically investigate the microbial degradation pathways, half-life, or transformation products of this compound in environmental systems.

Research on the biodegradation of furan-containing compounds has largely centered on furfural and furfuryl alcohol. Studies have shown that various microorganisms, including species of Bacillus and Pseudomonas, are capable of degrading these compounds. mdpi.comsdewes.org For instance, research has demonstrated that certain bacterial strains can utilize furfural as a carbon source, breaking it down into less complex molecules. sdewes.orgherts.ac.uk The biodegradation of furfuryl alcohol by indigenous Bacillus species has also been documented, with transformation into intermediates like furoic acid or levulinic acid.

However, it is crucial to note that these findings pertain to compounds that are structurally different from this compound, which contains a sulfide linkage. The presence of the isopropyl sulfide group would likely necessitate different enzymatic pathways for degradation compared to furfuryl alcohol or furfural. The environmental fate of sulfur-containing organic compounds can be complex, and without specific studies, any assumptions about the biodegradation of this compound would be speculative.

Q & A

Q. What are the standard laboratory synthesis routes for furfuryl isopropyl sulfide, and how is its purity validated?

this compound is synthesized via nucleophilic substitution reactions, such as reacting furfuryl mercaptan with isopropyl bromide in the presence of a base (e.g., K₂CO₃). Post-synthesis, purity is validated using gas chromatography-mass spectrometry (GC-MS), while structural confirmation relies on ¹H and ¹³C NMR spectroscopy, cross-referenced with spectral databases .

Q. How is this compound quantified in catalytic reaction mixtures, and what analytical challenges arise?

Quantification typically employs GC with flame ionization detection (FID) or GC-MS, using internal standards (e.g., dodecane) to account for matrix effects. Challenges include distinguishing co-eluting byproducts (e.g., furfuryl ethers or acetals) and ensuring calibration curves account for solvent polarity variations .

Q. What role does this compound play in biomass-derived furfural valorization pathways?

In catalytic systems (e.g., Y zeolites), this compound forms as a minor product during furfural conversion in isopropyl alcohol. Its yield depends on competing pathways like acetalization (to diisopropyl acetals) and etherification, influenced by catalyst acidity and solvent interactions .

Advanced Research Questions

Q. How do Brønsted vs. Lewis acid sites in zeolites affect the selectivity of this compound formation?

Brønsted acid sites favor furfural acetalization, reducing sulfide yields, while Lewis acid-dominated catalysts promote thiol-mediated pathways. Acid site density, measured via NH₃-TPD, and thermal pretreatment (e.g., calcination at 500°C) can modulate selectivity. For example, HY zeolites with balanced acidity achieved 12% sulfide yield at 100°C .

Q. What methodologies resolve contradictions in reported antimicrobial efficacy of this compound across studies?

Discrepancies arise from variations in bacterial strains, growth media, and sulfide purity. Standardized protocols include broth dilution (MIC determination) and qRT-PCR to assess virulence gene suppression (e.g., tdh in Vibrio parahaemolyticus). Structural analogs (e.g., diallyl disulfide) serve as positive controls .

Q. How are metabolic and toxicological thresholds for this compound established in safety evaluations?

The EFSA benchmarks toxicity using No Observed Adverse Effect Levels (NOAELs) from 90-day rodent studies (1.34 mg/kg bw/day for this compound). Exposure margins are calculated via the MSDI approach, with safety thresholds >10⁵. Structural analogs (e.g., ethyl furfuryl sulfide) validate metabolic pathways .

Q. What experimental designs optimize reaction conditions to minimize byproducts during sulfide synthesis?

Design-of-experiment (DoE) approaches vary solvent polarity (e.g., 2-propanol vs. hexane), catalyst loading (50–150 mg), and reaction time (24–72 hr). Response surface methodology (RSM) identified optimal conditions: 100°C, 48 hr, and 5 mL 2-propanol, achieving 85% substrate conversion .

Data Analysis and Contradiction Resolution

Q. How do solvent polarity and catalyst pore size influence discrepancies in this compound yields?

Polar solvents (e.g., 2-propanol) stabilize ionic intermediates, favoring acetals over sulfides. Mesoporous catalysts (e.g., SiO₂-supported Fe-Ni) enhance diffusion-limited sulfide formation, whereas microporous zeolites restrict reactant access, reducing yields by 20–30% .

Q. Why do GC-MS and NMR data sometimes conflict in identifying this compound in complex mixtures?

Co-elution with structurally similar compounds (e.g., methyl furfuryl disulfide) can mislead GC-MS interpretation. Confirmatory ¹H NMR analysis (e.g., δ 1.2–1.4 ppm for isopropyl protons) and spiking with authentic standards resolve ambiguities .

Tables

Table 1: Catalytic Performance of Zeolites in this compound Synthesis

CatalystAcid Site Density (mmol NH₃/g)Temperature (°C)Sulfide Yield (%)Major Byproduct (Yield %)
HY Zeolite0.4510012IPL (58)
Hβ Zeolite0.321208FDPA (42)
SiO₂-FeNiN/A140152-MF (65)
Data sourced from .

Table 2: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Virulence Gene Suppression (tdh)
Vibrio parahaemolyticus1253.2-fold reduction
Salmonella enterica250Not significant
Data from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.